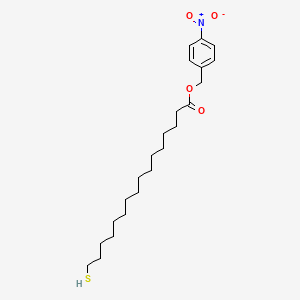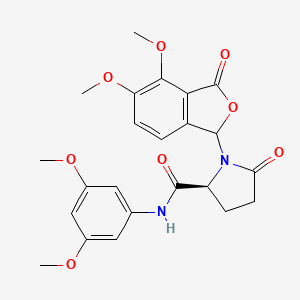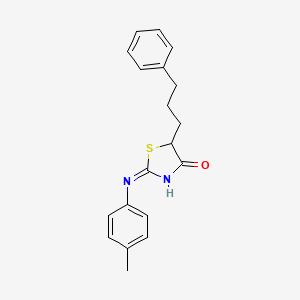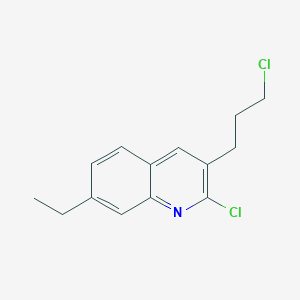
3-(Butylsulfanyl)-3-(2-chlorophenyl)-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Butylsulfanyl)-3-(2-chlorophenyl)-1-phenylpropan-1-one is an organic compound that belongs to the class of ketones It features a butylsulfanyl group, a chlorophenyl group, and a phenyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-3-(2-chlorophenyl)-1-phenylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde, phenylacetone, and butylthiol.
Condensation Reaction: The first step involves a condensation reaction between 2-chlorobenzaldehyde and phenylacetone in the presence of a base, such as sodium hydroxide, to form an intermediate.
Thioether Formation: The intermediate is then reacted with butylthiol in the presence of a catalyst, such as hydrochloric acid, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Butylsulfanyl)-3-(2-chlorophenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Possible applications in the development of new materials or as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 3-(Butylsulfanyl)-3-(2-chlorophenyl)-1-phenylpropan-1-one would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would vary based on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Methylsulfanyl)-3-(2-chlorophenyl)-1-phenylpropan-1-one
- 3-(Ethylsulfanyl)-3-(2-chlorophenyl)-1-phenylpropan-1-one
- 3-(Propylsulfanyl)-3-(2-chlorophenyl)-1-phenylpropan-1-one
Uniqueness
3-(Butylsulfanyl)-3-(2-chlorophenyl)-1-phenylpropan-1-one is unique due to the presence of the butylsulfanyl group, which can influence its chemical reactivity and biological activity compared to its methyl, ethyl, or propyl analogs.
Propriétés
Numéro CAS |
919794-92-6 |
|---|---|
Formule moléculaire |
C19H21ClOS |
Poids moléculaire |
332.9 g/mol |
Nom IUPAC |
3-butylsulfanyl-3-(2-chlorophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C19H21ClOS/c1-2-3-13-22-19(16-11-7-8-12-17(16)20)14-18(21)15-9-5-4-6-10-15/h4-12,19H,2-3,13-14H2,1H3 |
Clé InChI |
OJUIERWXDRBGCA-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12615792.png)
![1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12615794.png)
![(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine](/img/structure/B12615797.png)





![5-Azido-N-[(benzyloxy)carbonyl]-L-norvalylglycinamide](/img/structure/B12615828.png)

![N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine](/img/structure/B12615834.png)

![2-[4-(1-Phenylethyl)piperazin-1-yl]-1-(thiophen-3-yl)ethan-1-one](/img/structure/B12615842.png)
